5-Bromo-n-hydroxynicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-bromo-N-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-4(2-8-3-5)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
RRTGDRSEFZJFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 5 Bromo N Hydroxynicotinamide
Detailed Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-n-hydroxynicotinamide
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. science.gov For this compound, the most logical primary disconnection is at the amide bond (C-N bond), as this bond is typically formed in the final stages of a synthesis.
This disconnection yields two key synthons: a 5-bromonicotinoyl cation and a hydroxylamine (B1172632) anion. The corresponding synthetic equivalents for these synthons are an activated form of 5-bromonicotinic acid, such as 5-bromonicotinoyl chloride, and hydroxylamine or its salt, respectively.
Further retrosynthetic analysis of 5-bromonicotinic acid involves the disconnection of the carbon-bromine bond. This leads back to nicotinic acid, a readily available starting material. The synthesis of 5-bromonicotinic acid can be achieved through the electrophilic bromination of nicotinic acid.
Therefore, a plausible synthetic pathway involves:
Bromination of nicotinic acid to produce 5-bromonicotinic acid.
Activation of the carboxylic acid group of 5-bromonicotinic acid to form an acyl chloride.
Coupling of the acyl chloride with hydroxylamine to yield the final product, this compound.
Optimization of Reaction Parameters and Conditions in the Synthesis of this compound
The efficiency and purity of the synthesized this compound are highly dependent on the optimization of reaction parameters at each synthetic step.
Systematic Evaluation of Catalytic Systems in the Synthesis of this compound
The formation of the amide bond between a carboxylic acid and an amine (in this case, hydroxylamine) can be facilitated by various catalytic systems to improve reaction rates and yields, especially when starting directly from the carboxylic acid. While the use of a highly reactive acyl chloride can often proceed without a catalyst, direct amidation methods are increasingly favored for their atom economy.
For the direct amidation of nicotinic acid derivatives, several catalysts have been explored. Transition metal catalysts, such as those based on titanium, have shown efficacy in promoting direct amidation reactions. wisdomlib.org For instance, titanium tetrafluoride has been used as a catalyst for the direct amidation of various carboxylic acids. wisdomlib.org Boron-based catalysts are also known to facilitate this transformation.
In the context of hydroxamic acid synthesis specifically, coupling reagents are often employed, which can be considered as stoichiometric activators rather than true catalysts. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to form an active ester intermediate that readily reacts with hydroxylamine. The choice of the coupling agent and any additives is critical to prevent side reactions and ensure high yields.
| Catalyst/Coupling Agent | Typical Conditions | Advantages |
| Thionyl Chloride (for acyl chloride formation) | Reflux, neat or in an inert solvent | High reactivity of the intermediate |
| Oxalyl Chloride (for acyl chloride formation) | Anhydrous conditions, catalytic DMF | Milder conditions than thionyl chloride |
| EDC/HOBt | Room temperature, polar aprotic solvent | Mild conditions, good yields |
| T3P (1-Propanephosphonic acid cyclic anhydride) | Room temperature or with ultrasonication | Efficient, can be accelerated with ultrasound |
Influence of Solvent Systems on Reaction Efficiency and Selectivity in this compound Formation
The choice of solvent is critical in the synthesis of this compound, particularly in the final coupling step. The solvent must be able to dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation.
For the reaction of an acyl chloride with hydroxylamine, a variety of solvents can be employed. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common choices. google.com The use of a base, such as triethylamine (B128534) or pyridine (B92270), is often necessary to neutralize the hydrochloric acid generated during the reaction. researchgate.netopenmedicinalchemistryjournal.com The polarity of the solvent can influence the reaction rate and the solubility of the hydroxylamine salt and the product.
In direct amidation reactions catalyzed by metal or boron compounds, higher boiling point solvents like toluene (B28343) or xylene may be required to drive the reaction to completion by removing water, often with the use of a Dean-Stark apparatus. wisdomlib.org
The selection of the solvent system must also consider the work-up procedure, aiming for easy separation of the product from the solvent and by-products.
| Solvent | Reactants | Typical Conditions | Effect on Reaction |
| Dichloromethane (DCM) | 5-Bromonicotinoyl chloride, Hydroxylamine HCl, Base | Room temperature | Good solubility for reactants, easy removal. |
| Tetrahydrofuran (THF) | 5-Bromonicotinoyl chloride, Hydroxylamine HCl, Base | Room temperature to reflux | Good solvent for many organic compounds. |
| Acetonitrile | 5-Bromonicotinoyl chloride, Hydroxylamine HCl, Base | Room temperature | Can facilitate reactions with salts. |
| Toluene | 5-Bromonicotinic acid, Hydroxylamine, Catalyst | Reflux with water removal | Allows for higher reaction temperatures. |
Temperature, Pressure, and Stoichiometric Considerations for Optimized this compound Yields
Temperature: The reaction temperature plays a significant role in the synthesis. The formation of 5-bromonicotinoyl chloride from 5-bromonicotinic acid using thionyl chloride typically requires heating under reflux. google.com The subsequent reaction with hydroxylamine is often carried out at lower temperatures, starting from 0 °C and gradually warming to room temperature to control the exothermic reaction and minimize side-product formation. Direct amidation reactions usually require elevated temperatures to proceed at a reasonable rate. wisdomlib.org
Pressure: Most of the synthetic steps towards this compound are typically conducted at atmospheric pressure.
Stoichiometry: The molar ratio of the reactants is crucial for maximizing the yield and minimizing impurities. In the reaction of 5-bromonicotinoyl chloride with hydroxylamine, a slight excess of the acyl chloride or hydroxylamine might be used to ensure the complete conversion of the limiting reagent. However, a large excess should be avoided to simplify purification. When using coupling agents like EDC, equimolar amounts of the carboxylic acid, hydroxylamine, and the coupling agent are generally used. The amount of base used to neutralize HCl is also critical; typically, at least one equivalent is required if starting from hydroxylamine hydrochloride.
Development and Comparison of Convergent versus Linear Synthetic Routes to this compound
Linear Synthesis: A linear synthesis builds the target molecule sequentially, with each step adding a new piece to the growing chain. eurjchem.com A plausible linear synthesis of this compound would start from nicotinic acid.
Bromination: Nicotinic acid is brominated to yield 5-bromonicotinic acid. This can be achieved using bromine in the presence of a Lewis acid or by reacting nicotinic acid with thionyl chloride followed by bromine at high temperatures. google.comgoogle.com
Activation: The resulting 5-bromonicotinic acid is converted to its more reactive acyl chloride, 5-bromonicotinoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.netnih.gov
Amidation: Finally, 5-bromonicotinoyl chloride is reacted with hydroxylamine to form this compound. tojqi.net
For this compound, a convergent approach is less straightforward but could be envisioned. For instance, one could synthesize a more complex fragment containing the 5-bromo-pyridine core and another fragment, and then couple them. However, for a relatively small molecule like this compound, the linear approach starting from 5-bromonicotinic acid is generally more practical and efficient. The synthesis of highly substituted pyridines can, in more complex cases, benefit significantly from convergent strategies involving cycloaddition reactions or the coupling of pre-functionalized fragments. researchgate.netnih.govmdpi.com
Methodologies for Comprehensive Impurity Profiling, Characterization, and Mitigation in this compound Synthesis
Impurity profiling is essential for ensuring the quality and safety of any chemical compound. The potential impurities in the synthesis of this compound can arise from starting materials, intermediates, side reactions, and degradation products.
Potential Impurities:
Starting Materials and Intermediates: Unreacted nicotinic acid, 5-bromonicotinic acid, or 5-bromonicotinoyl chloride.
By-products from Bromination: Isomeric bromonicotinic acids or di-brominated species, although the 5-position is generally favored.
By-products from Amidation:
5-Bromonicotinic acid: Formed by the hydrolysis of 5-bromonicotinoyl chloride if moisture is present. google.com
Over-acylation products: Reaction of the hydroxyl group of the product with another molecule of the acyl chloride, though this is less likely under controlled conditions.
Side-reactions of hydroxylamine: Hydroxylamine can undergo self-condensation or other side reactions, especially at elevated temperatures. wikipedia.org
Residual Solvents: Solvents used in the reaction and purification steps.
Degradation Products: The hydroxamic acid functional group can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions. bldpharm.com
Characterization and Mitigation:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the detection, identification, and quantification of impurities. tojqi.net
To mitigate the formation of impurities, the following strategies can be employed:
Use of high-purity starting materials.
Strict control of reaction conditions: Temperature, reaction time, and stoichiometry should be carefully monitored.
Anhydrous conditions: The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical during the formation and reaction of the acyl chloride to prevent hydrolysis.
Effective purification methods: Purification of the final product, for instance, by recrystallization or column chromatography, is essential to remove impurities. The choice of solvent for recrystallization is critical for obtaining a pure product.
By carefully controlling the synthetic process and employing robust analytical methods, the formation of impurities can be minimized, leading to the production of high-purity this compound.
Mechanistic Biological Investigations of 5 Bromo N Hydroxynicotinamide at the Molecular and Cellular Levels in Vitro Studies
Identification and Validation of Direct and Indirect Biological Targets for 5-Bromo-n-hydroxynicotinamide
No specific information was found regarding the identification and validation of biological targets for this compound.
Application of Proteomic Profiling Techniques to Elucidate this compound-Protein Interactions
There are no available studies that have utilized proteomic profiling techniques to identify protein interactions with this compound.
Investigation of Genomic and Transcriptomic Responses to this compound Exposure in Advanced Cellular Models
No research detailing the genomic or transcriptomic responses to this compound exposure in any cellular model could be located.
Detailed Enzyme Inhibition Kinetics and Elucidation of Mechanistic Modes of Action for this compound
Specific data on the enzyme inhibition kinetics and the mechanistic modes of action for this compound are not available in the public domain.
Development and Application of High-Throughput Enzyme Assays for this compound Activity
There is no information on the development or application of high-throughput enzyme assays specifically for determining the activity of this compound.
Discrimination Between Reversible and Irreversible Inhibition Mechanisms Induced by this compound
No studies were found that investigate whether this compound acts as a reversible or irreversible inhibitor of any enzyme.
Analysis of Substrate Binding Affinity and Catalytic Activity Modulations by this compound
Information regarding the modulation of substrate binding affinity and catalytic activity by this compound is not documented in the available literature.
Modulation of Intracellular Signaling Cascades and Cellular Pathways by this compound
In vitro studies are fundamental to elucidating the molecular mechanisms by which a compound exerts its biological effects. For this compound, these investigations focus on its ability to interfere with the intricate network of intracellular signaling pathways that govern cellular function and fate.
The interaction of this compound with cellular systems can lead to quantifiable changes in the activity and levels of key signaling molecules. As a nicotinamide (B372718) derivative, its activities may be linked to the modulation of nicotinamide adenine (B156593) dinucleotide (NAD+) levels and the enzymes that utilize it, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). ontosight.ainih.gov These enzymes are critical regulators of numerous cellular processes, including metabolism, DNA repair, and inflammation. nih.govresearchgate.net
For instance, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway, is a known therapeutic strategy in cancer. nih.gov The upregulation of NAMPT in various cancers makes it an attractive target. nih.gov Compounds structurally related to this compound have been investigated as NAMPT inhibitors. nih.gov Perturbations in the NAD+ pool by such inhibitors can subsequently affect the activity of NAD+-dependent enzymes. nih.gov
Furthermore, the hydroxamic acid moiety present in this compound is a well-known zinc-binding group, a key feature for the inhibition of histone deacetylases (HDACs). researchgate.netnih.gov HDACs are crucial epigenetic regulators, and their inhibition can lead to the altered expression of a multitude of genes, thereby affecting various signaling pathways. nih.gov For example, dual inhibitors targeting both phosphoinositide 3-kinases (PI3Ks) and HDACs have been developed from quinazolin-4-one based hydroxamic acids, demonstrating the potential of this chemical group to modulate critical cancer-related pathways like the PI3K-Akt signaling cascade. nih.gov
The table below summarizes the potential molecular targets of this compound and the subsequent signaling perturbations.
| Potential Molecular Target | Signaling Molecule/Pathway Affected | Potential Downstream Effect |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | NAD+ levels | Altered activity of sirtuins and PARPs, impacting metabolism and DNA repair. nih.gov |
| Histone Deacetylases (HDACs) | Acetylation status of histones and other proteins | Changes in gene expression, affecting cell cycle and apoptosis. nih.gov |
| PI3K/Akt Pathway | Akt, mTOR | Regulation of cell growth, proliferation, and survival. nih.gov |
This table is interactive. Users can sort and filter the data.
The modulation of intracellular signaling cascades by this compound translates into observable changes in cellular behavior and function. These phenotypic alterations are critical indicators of the compound's biological activity.
In the context of cancer research, treatment with compounds that inhibit targets like NAMPT or HDACs often leads to significant anti-proliferative effects. nih.govnih.gov For example, novel urea-typed NAMPT inhibitors have demonstrated cytotoxic activities against human hepatocellular carcinoma cell lines. nih.gov Similarly, dual PI3K/HDAC inhibitors have shown potent antiproliferative activity against a wide range of cancer cell lines, including those from leukemia, melanoma, and breast cancer. nih.gov These compounds can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis (programmed cell death). researchgate.net
The anti-inflammatory properties of related nicotinamide derivatives have also been documented. researchgate.net For instance, certain 2-hydroxy-N-(phenyl)nicotinamide derivatives have shown the ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-elicited macrophages, a key indicator of anti-inflammatory response. researchgate.net
The following table outlines the potential cellular and functional changes induced by this compound based on the activities of related compounds.
| Cellular Process | Observed Phenotypic Change | Associated Functional Alteration |
| Cell Proliferation | Inhibition of cancer cell growth. nih.gov | Cytotoxicity and reduced tumor cell viability. nih.gov |
| Cell Cycle | Arrest at specific phases (e.g., G2/M). researchgate.net | Blockade of cell division. |
| Apoptosis | Induction of programmed cell death. researchgate.net | Elimination of damaged or cancerous cells. |
| Inflammation | Suppression of inflammatory markers (e.g., NO). researchgate.net | Attenuation of the inflammatory response. |
This table is interactive. Users can sort and filter the data.
Systematic Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound like this compound. By systematically modifying its chemical structure, researchers can identify key molecular features responsible for its biological activity.
The biological activity of nicotinamide derivatives can be significantly influenced by the nature and position of substituents on the pyridine (B92270) and amide moieties. mdpi.comacs.org
For instance, in the development of VEGFR-2 inhibitors based on a nicotinamide scaffold, modifications at three key sites were explored: the position of pharmacophore attachment on a phenyl ring, the nature of the linker, and the terminal hydrophobic tail. mdpi.com Changing the substitution pattern from para to meta on a phenyl ring altered the compound's orientation and potentially improved its binding in the active site. mdpi.com
In studies of quinazolin-4-one-based dual PI3K/HDAC inhibitors, it was found that 5-substituted quinazolinones were consistently more potent than their 4-substituted counterparts for both PI3K and HDAC enzyme inhibition. nih.gov Furthermore, the length of an alkylene linker was shown to be a critical determinant of activity. nih.gov
The bromine atom at the 5-position of the nicotinamide ring in this compound is an electron-withdrawing group, which has been shown in some series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides to contribute to potent anti-inflammatory activity. researchgate.net The presence of this halogen can also influence the compound's pharmacokinetic properties.
The table below illustrates the impact of hypothetical modifications to the this compound scaffold based on established SAR principles.
| Modification Site | Substituent Change | Potential Impact on Activity/Selectivity |
| 5-Position of Nicotinamide Ring | Replacement of Bromo with Chloro or Nitro | May retain or enhance anti-inflammatory or anti-cancer activity based on electron-withdrawing properties. researchgate.net |
| N-hydroxy group | Conversion to other zinc-binding groups (e.g., difluoromethyl-1,3,4-oxadiazole) | Could alter selectivity for different HDAC isoforms. nih.gov |
| Amide Linker | Introduction of alkyl or aryl groups | Can influence binding orientation and potency. mdpi.com |
This table is interactive. Users can sort and filter the data.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov These models are invaluable tools for virtual screening and the rational design of new, more potent compounds. nih.govdergipark.org.tr
Pharmacophore models can be generated using either a ligand-based or a structure-based approach. dergipark.org.tr In the absence of a known 3D structure of the target protein, a ligand-based model can be developed by aligning a set of active compounds and identifying their common chemical features. dergipark.org.tr If the target structure is known, a structure-based model can be created by analyzing the interactions between the ligand and the protein's binding site. nih.govmedsci.org
For nicotinamide derivatives, pharmacophore models have been successfully used to identify novel inhibitors for targets like NAMPT and Akt2. nih.govmedsci.org A typical pharmacophore for a kinase inhibitor, for example, might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. medsci.orgpharmacophorejournal.com For HDAC inhibitors, a key feature is the zinc-binding group, represented by the hydroxamic acid in this compound. researchgate.net
A hypothetical pharmacophore model for this compound as an HDAC inhibitor would likely include:
A zinc-binding feature corresponding to the N-hydroxynicotinamide group.
A hydrophobic or aromatic feature from the pyridine ring.
A hydrogen bond acceptor from the carbonyl oxygen.
A halogen bond donor from the bromine atom.
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds. ias.ac.in
For flexible molecules, the biologically active conformation may be one of several low-energy states. In some cases, intramolecular hydrogen bonds can lock the molecule into a specific, more rigid conformation that is favorable for binding. acs.org For example, in a series of quinolinone-3-carboxamide CFTR potentiators, an intramolecular hydrogen bond was found to impose a planar conformation that was crucial for activity. acs.org
The rotation around the amide bond in nicotinamide derivatives can be hindered, leading to distinct rotational isomers. ias.ac.in The specific conformation adopted by this compound upon binding to its target would be a key determinant of its biological effect. Computational methods, such as molecular mechanics and quantum mechanical calculations, can be used to predict the preferred conformations and the energy barriers between them. These theoretical findings can then be correlated with experimental biological activity data to build a more complete understanding of the SAR.
Preclinical in Vivo Pharmacodynamic and Mechanistic Efficacy Studies of 5 Bromo N Hydroxynicotinamide
Selection, Validation, and Characterization of Appropriate Preclinical Disease Models for 5-Bromo-n-hydroxynicotinamide Investigation
No information was found regarding the selection, validation, or characterization of specific preclinical disease models used for the in vivo investigation of this compound. The scientific literature reviewed does not describe animal models of disease in which this particular compound has been tested.
Comprehensive Evaluation of Efficacy Endpoints and Their Quantitative Assessment in Animal Models Treated with this compound
There is no available data concerning the comprehensive evaluation of efficacy endpoints or their quantitative assessment in animal models following treatment with this compound. Research detailing specific therapeutic outcomes or measurements of efficacy in preclinical studies is not present in the reviewed sources.
Identification, Validation, and Longitudinal Monitoring of Pharmacodynamic Biomarkers for this compound Activity
No studies were identified that reported on the identification, validation, or longitudinal monitoring of pharmacodynamic biomarkers to assess the biological activity of this compound in vivo.
In-Depth Elucidation of the Mechanism of Action of this compound in Complex Biological Systems In Vivo
The in vivo mechanism of action for this compound has not been elucidated in the available scientific literature. There are no published studies that provide an in-depth explanation of how this compound functions within a complex biological system.
Investigational Methodologies for Assessing Bioavailability and Systemic Exposure of this compound in Preclinical Models
Specific investigational methodologies for assessing the bioavailability and systemic exposure of this compound in preclinical models have not been described in the literature.
No information is available on the development of advanced analytical techniques specifically for the precise quantitation of this compound in various biological matrices such as blood, plasma, or tissue. While general analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for such purposes, specific methods validated for this compound are not documented. nih.gov
There are no published reports on the application of pharmacokinetic modeling to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models. Such studies are crucial for predicting the systemic exposure and disposition of a compound. nih.gov
Computational Chemistry and Theoretical Investigations of 5 Bromo N Hydroxynicotinamide
Molecular Docking Simulations to Predict Binding Orientations and Affinities
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For 5-Bromo-n-hydroxynicotinamide, no molecular docking studies against specific biological targets have been published. Such a study would involve:
Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry.
Target Selection and Preparation: Identifying a potential biological target (e.g., an enzyme or receptor) and preparing its 3D structure, often from a protein database.
Docking Simulation: Using a docking algorithm to fit the ligand into the binding site of the target.
Analysis of Results: Evaluating the predicted binding poses and scoring them based on binding energy to estimate the binding affinity.
Without such studies, the potential biological targets and binding interactions of this compound remain purely speculative.
Molecular Dynamics Simulations to Explore Conformational Landscape and Dynamic Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This method can be used to study the stability of a ligand-protein complex, conformational changes in the ligand and target, and the role of solvent molecules in the binding process.
There are no available MD simulation studies for this compound. A typical MD simulation study for this compound would involve:
System Setup: Placing the docked complex (from molecular docking) in a simulated environment, including water molecules and ions.
Simulation Run: Solving Newton's equations of motion for the system over a specific period.
Trajectory Analysis: Analyzing the resulting trajectory to understand the flexibility of the ligand in the binding site, the stability of key interactions, and conformational changes in the protein.
The absence of this data means that the dynamic behavior and stability of this compound within a biological target are unknown.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.
No QSAR studies involving this compound and its designed analogues have been reported. The development of a QSAR model for this compound would require:
Data Set: A collection of structurally related compounds with experimentally determined biological activities.
Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties of the compounds.
Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the predictive power of the model.
As no such dataset or model exists, the structural features of this compound that are important for any potential biological activity have not been computationally elucidated.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.
While numerous predictive algorithms are available for ADME profiling, a specific and detailed in silico ADME analysis for this compound is not available in the scientific literature. A comprehensive ADME prediction would typically generate data for various parameters, which could be presented in a table format. However, without a dedicated study, any such table would be based on generic predictions without experimental validation.
Hypothetical In Silico ADME Prediction Data for this compound:
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | 218.03 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 1.5 | Good balance between hydrophilicity and lipophilicity |
| H-bond Donors | 2 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |
| Polar Surface Area | 66.4 Ų | Likely good intestinal absorption |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Potential inhibitor | Potential for drug-drug interactions |
| Human Intestinal Absorption | High | Well-absorbed from the gut |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published study is available.
Density Functional Theory (DFT) Calculations for the Elucidation of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties.
There are no published DFT studies specifically on this compound. Such a study would involve calculations to determine:
Optimized Geometry: The most stable 3D arrangement of the atoms.
Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies.
Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity index, which predict the reactivity of the molecule.
Spectroscopic Properties: Predicted IR, Raman, and NMR spectra, which can be compared with experimental data.
The lack of DFT calculations for this compound means that its fundamental electronic structure and reactivity profile have not been theoretically characterized.
Future Research Trajectories and Unresolved Academic Questions Pertaining to 5 Bromo N Hydroxynicotinamide
Exploration and Validation of Novel, Unidentified Biological Targets and Pathways Modulated by 5-Bromo-n-hydroxynicotinamide
A primary objective for future research will be the comprehensive identification and validation of the biological targets of this compound. Given its structural similarity to nicotinamide (B372718), a crucial precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), it is plausible that this compound modulates enzymes involved in NAD+ metabolism. nih.govashpublications.orgpatsnap.commdpi.com A key enzyme in the NAD+ salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT), which is a well-established target for various anticancer agents. nih.govashpublications.orgmdpi.com Future studies should, therefore, investigate the inhibitory potential of this compound against NAMPT and other enzymes in the NAD+ biosynthesis pathway, such as NMN adenylyltransferases (NMNATs). nih.govtandfonline.com
Beyond the canonical NAD+ pathways, the unique bromo- and hydroxy- substitutions on the nicotinamide scaffold may confer affinity for novel, as-yet-unidentified protein targets. Unbiased high-throughput screening approaches, including phenotypic screens followed by target deconvolution, could be instrumental in uncovering these novel interactions. nih.govashpublications.org Furthermore, exploring its effects on sirtuins and poly(ADP-ribose) polymerases (PARPs), which are major consumers of NAD+, is a critical avenue of investigation. patsnap.comnih.gov
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Rationale |
| NAD+ Biosynthesis Enzymes | NAMPT, NMNATs | Structural similarity to nicotinamide, a key substrate in the NAD+ salvage pathway. nih.govashpublications.orgmdpi.com |
| NAD+ Consuming Enzymes | Sirtuins (SIRT1-7), PARPs | Potential modulation of NAD+-dependent signaling pathways. patsnap.comnih.gov |
| Kinases | Various | Potential for off-target effects or novel inhibitory activities. |
| Dehydrogenases | Various | As a nicotinamide analogue, it may interfere with cofactor binding sites. portlandpress.com |
Development of Innovative and Sustainable Synthetic Routes for this compound and its Structurally Complex Analogues
The advancement of research into this compound and its derivatives is contingent upon the development of efficient and sustainable synthetic methodologies. While classical synthetic routes for nicotinamide derivatives exist, there is a growing emphasis on "green" chemistry principles to minimize environmental impact. rsc.orgresearchgate.net Future research should focus on developing biocatalytic and continuous-flow synthesis methods for this compound. rsc.orgresearchgate.netresearchgate.net The use of immobilized enzymes, such as lipases, in continuous-flow microreactors has shown promise for the synthesis of other nicotinamide derivatives, offering advantages such as reduced reaction times, lower solvent consumption, and higher yields. rsc.orgresearchgate.netresearchgate.net
Furthermore, the development of synthetic strategies that allow for the facile generation of a diverse library of this compound analogues will be crucial for structure-activity relationship (SAR) studies. This could involve the exploration of late-stage functionalization techniques to introduce a variety of substituents onto the pyridine (B92270) ring or the hydroxamic acid moiety.
Table 2: Comparison of Synthetic Methodologies for Nicotinamide Derivatives
| Method | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established protocols. | Often requires harsh reagents, high temperatures, and generates significant waste. researchgate.net |
| Biocatalytic Synthesis | Environmentally friendly, high selectivity. rsc.orgresearchgate.net | May have limitations in substrate scope and require optimization of enzyme stability. |
| Continuous-Flow Microreactors | Enhanced heat and mass transfer, shorter reaction times, improved safety. rsc.orgresearchgate.net | Initial setup costs can be higher. |
Deepening the Mechanistic Understanding of this compound's Intracellular Trafficking, Localization, and Subcellular Distribution
The biological effects of a compound are intrinsically linked to its concentration at the site of action. Therefore, a thorough understanding of the intracellular trafficking, localization, and subcellular distribution of this compound is paramount. The compartmentalization of NAD+ metabolism is a well-recognized phenomenon, with distinct pools of NAD+ and its precursors found in the nucleus, cytoplasm, mitochondria, and even peroxisomes. tandfonline.comnih.govnih.gov The enzymes responsible for NAD+ biosynthesis and consumption also exhibit specific subcellular localizations. tandfonline.comnih.gov
Future research should employ advanced cell imaging techniques, such as fluorescently tagging this compound or using specific organelle markers, to visualize its distribution within the cell. Investigating its ability to cross the mitochondrial membrane is of particular interest, as mitochondria house a significant portion of cellular NAD+ and are central to energy metabolism. tandfonline.comnih.gov Understanding whether this compound is a substrate for any known transporters will also be a critical piece of the puzzle.
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for a Holistic, Systems-Level Comprehension of this compound's Biological Effects
To move beyond a single-target-focused understanding, future studies should leverage multi-omics approaches to capture the global cellular response to this compound treatment. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways.
By integrating these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action. For instance, if this compound inhibits NAMPT, metabolomics would be expected to show a decrease in NMN and NAD+ levels, while proteomics might reveal compensatory upregulation of other NAD+ biosynthetic enzymes. This systems-level perspective is crucial for predicting both on-target and off-target effects and for identifying potential biomarkers of response.
Strategic Rational Design Principles for the Development of Next-Generation this compound Derivatives with Enhanced Academic Utility
Building upon the knowledge gained from the aforementioned research areas, the rational design of next-generation this compound derivatives can be pursued. The goal would be to develop analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design, aided by computational modeling and the crystal structures of target proteins, can guide the modification of the this compound scaffold. patsnap.com
Key design strategies could include:
Modifying the hydroxamic acid moiety: This group is a known zinc-binding group and is often associated with off-target inhibition of metalloenzymes like histone deacetylases (HDACs). nih.govnih.gov Exploring bioisosteric replacements could enhance selectivity.
Varying the substitution on the pyridine ring: The bromine atom at the 5-position could be replaced with other halogens or functional groups to modulate target binding and physicochemical properties.
Conjugation to targeting moieties: For specific applications, such as anticancer therapy, conjugating this compound to antibodies that recognize tumor-specific antigens could improve its therapeutic index. mdpi.com
By systematically exploring the chemical space around the this compound core, it will be possible to generate a toolkit of chemical probes with fine-tuned properties for dissecting complex biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
